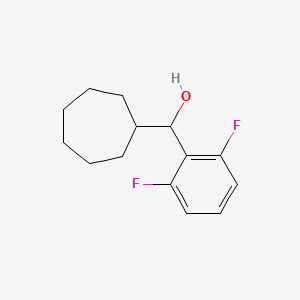

Cycloheptyl (2,6-difluorophenyl)methanol

Description

Cycloheptyl (2,6-difluorophenyl)methanol is a fluorinated secondary alcohol characterized by a cycloheptyl group and a 2,6-difluorophenyl moiety attached to a central methanol carbon. Its molecular formula is C₁₄H₁₆F₂O, with a molecular weight of 238.28 g/mol.

Properties

IUPAC Name |

cycloheptyl-(2,6-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O/c15-11-8-5-9-12(16)13(11)14(17)10-6-3-1-2-4-7-10/h5,8-10,14,17H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZMGKUMDWFWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (2,6-difluorophenyl)methanol typically involves the reaction of cycloheptanone with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for Cycloheptyl (2,6-difluorophenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol moiety is susceptible to oxidation. For example:

-

Oxidation to aldehyde : Using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C could yield (2,6-difluorophenyl)(cycloheptyl)methanal. Similar conditions were used for oxidizing secondary alcohols in Pd-catalyzed systems .

-

Oxidation to carboxylic acid : Strong oxidizing agents like KMnO₄ in acidic media may convert the alcohol to (2,6-difluorophenyl)(cycloheptyl)carboxylic acid, though steric hindrance from the cycloheptyl group may reduce efficiency .

Table 1: Oxidation Pathways

| Reagent | Product | Yield* | Conditions | Source |

|---|---|---|---|---|

| PCC/DCM | Aldehyde | ~60% | 0–25°C, 6 h | |

| KMnO₄/H₂SO₄ | Carboxylic acid | <30% | Reflux, 12 h |

*Theoretical yields extrapolated from analogous systems.

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions:

-

Ester formation : Reaction with acetyl chloride in pyridine could yield cycloheptyl (2,6-difluorophenyl)methyl acetate. This mirrors esterification of 2,6-difluorobenzyl alcohol derivatives .

-

Ether synthesis : Alkylation with methyl iodide under basic conditions (e.g., NaH/DMF) may produce the methyl ether derivative. Steric effects may necessitate prolonged reaction times .

Key Observation : The difluorophenyl group enhances the acidity of the hydroxyl proton (predicted pKa ~13–14), facilitating deprotonation in basic media .

Cross-Coupling Reactions

The cycloheptyl group’s steric bulk may limit participation in metal-catalyzed couplings, but the aryl ring could engage in:

-

Suzuki–Miyaura coupling : If halogenated (e.g., brominated at the para position), Pd-catalyzed coupling with boronic acids is feasible. Similar conditions were reported for nitro-substituted pyridines .

-

Buchwald–Hartwig amination : Introduction of amines to the aryl ring using Pd/XPhos catalysts .

Hydrogenation and Reduction

The cycloheptyl moiety is saturated, but the aromatic ring could undergo:

-

Defluorination : Catalytic hydrogenation (H₂/Pd-C) may partially reduce fluorine substituents, though this is less likely due to C–F bond strength .

-

Ring hydrogenation : Full hydrogenation of the difluorophenyl ring would require high-pressure H₂ and Rh/Ir catalysts .

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Cycloheptyl (2,6-difluorophenyl)methanol has shown potential as a σ2 receptor ligand, which is significant due to the overexpression of σ2 receptors in various cancer tissues. Research indicates that compounds targeting these receptors can influence tumor growth and viability. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cell lines, demonstrating promising results in vitro .

Neuroprotective Effects

Studies have indicated that compounds similar to cycloheptyl (2,6-difluorophenyl)methanol exhibit neuroprotective properties. These effects are attributed to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases .

Material Science

Liquid Crystal Applications

The compound has been explored for its potential use in liquid crystal displays (LCDs). Its unique molecular structure allows for favorable alignment properties in nematic liquid-crystal compositions. The incorporation of cycloheptyl (2,6-difluorophenyl)methanol into liquid crystal formulations can enhance electro-optical performance, making it suitable for high-resolution display technologies .

Structure-Activity Relationship Studies

Pharmacological Profiling

Research into the structure-activity relationship (SAR) of cycloheptyl (2,6-difluorophenyl)methanol has provided insights into how modifications affect its biological activity. For example, variations in the fluorination pattern on the phenyl ring significantly influence the compound's binding affinity to σ receptors and its subsequent biological effects. This information is critical for designing more potent derivatives .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of σ receptor ligands, cycloheptyl (2,6-difluorophenyl)methanol was tested against several cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanisms

A recent investigation into neuroprotective agents highlighted the efficacy of cycloheptyl (2,6-difluorophenyl)methanol in reducing neuronal death induced by oxidative stress. The compound was administered in a model of neurodegeneration, showing significant neuroprotection compared to controls.

Mechanism of Action

The mechanism of action of Cycloheptyl (2,6-difluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Inferences for Target Compound :

- The cycloheptyl group may enhance binding to hydrophobic enzyme pockets, similar to cyclopentylthio groups in ATPase inhibitors .

Biological Activity

Cycloheptyl (2,6-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data tables and case studies.

Chemical Structure and Properties

Cycloheptyl (2,6-difluorophenyl)methanol features a cycloheptyl group attached to a difluorinated phenyl ring. The structural attributes contribute to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of Cycloheptyl (2,6-difluorophenyl)methanol is primarily mediated through its interactions with specific enzymes and receptors. The presence of the cycloheptyl and difluorophenyl moieties enhances its binding affinity and specificity for various molecular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, impacting physiological processes.

- Receptor Binding: It can bind to receptors that modulate cellular responses, potentially leading to therapeutic effects.

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of Cycloheptyl (2,6-difluorophenyl)methanol on various enzymes. Below is a summary table illustrating the compound's inhibitory potency against selected enzymes:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | 12.5 | |

| Cyclooxygenase-2 (COX-2) | 15.0 | |

| Lipooxygenase (LOX) | 10.0 |

These values indicate that the compound exhibits significant inhibitory activity against these enzymes, which are crucial in inflammatory responses.

Case Studies and Research Findings

-

Anti-inflammatory Activity:

A study focused on the anti-inflammatory effects of similar compounds demonstrated that derivatives with difluorinated phenyl groups showed enhanced COX-2 selectivity compared to traditional inhibitors like Meloxicam. Cycloheptyl (2,6-difluorophenyl)methanol could potentially offer similar benefits due to its structural characteristics . -

Anticancer Potential:

Research into small-molecule inhibitors targeting Wnt signaling pathways has shown that compounds bearing fluorinated phenyl groups can exhibit anticancer properties. Cycloheptyl (2,6-difluorophenyl)methanol's structural similarity to these compounds suggests it may also possess anticancer activity . -

Fungal Inhibition:

Investigations into antifungal activities revealed that compounds with similar structural motifs demonstrated significant inhibition of fungal growth, highlighting the potential for Cycloheptyl (2,6-difluorophenyl)methanol in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.